
n-Formyl-o-methylhomoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Formyl-o-methylhomoserine is a derivative of the amino acid homoserine, where the amino group is formylated and the hydroxyl group is methylated. This compound has the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Formyl-o-methylhomoserine typically involves the formylation of homoserine. One common method is the use of formic acid and a dehydrating agent to introduce the formyl group. The methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of solid acid magnetic nanocatalysts for the N-formylation of primary amines under mild reaction conditions. These catalysts can be reused multiple times without significant loss of activity, making the process cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
n-Formyl-o-methylhomoserine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the primary amine.
Substitution: The products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
n-Formyl-o-methylhomoserine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying protein synthesis and post-translational modifications.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of n-Formyl-o-methylhomoserine involves its interaction with specific molecular targets. For instance, in protein synthesis, the formyl group plays a crucial role in the initiation of translation in bacteria and organelles like mitochondria and chloroplasts. The formyl group is recognized by the ribosome, facilitating the binding of the formylated amino acid to the ribosomal complex .
Comparación Con Compuestos Similares
Similar Compounds
n-Formylmethionine: Similar in structure, but with a sulfur-containing side chain.
n-Formylhomoserine: Lacks the methyl group on the hydroxyl group.
n-Formylserine: Similar but with a hydroxyl group instead of a methyl group.
Uniqueness
n-Formyl-o-methylhomoserine is unique due to the presence of both a formyl group and a methylated hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and industrial chemistry .
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-formamido-4-methoxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
ISOCJYXLCHTMQE-UHFFFAOYSA-N |
SMILES canónico |
COCCC(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


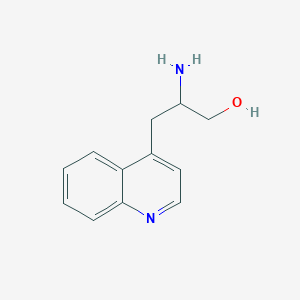

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

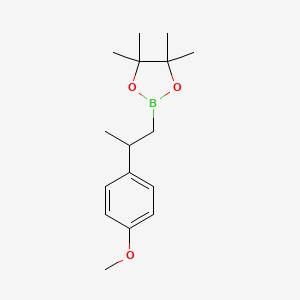
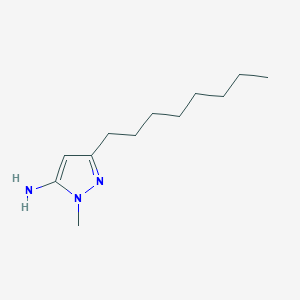
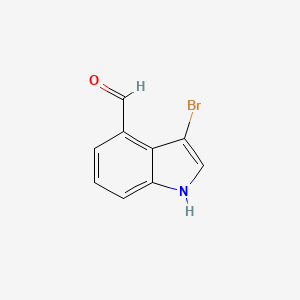
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
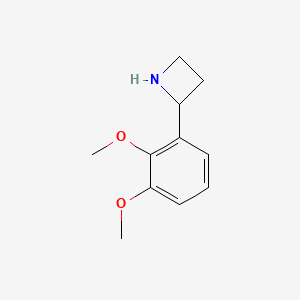
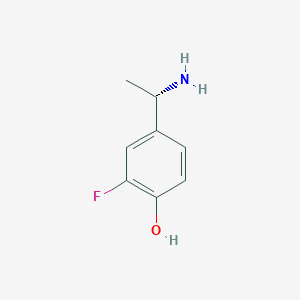
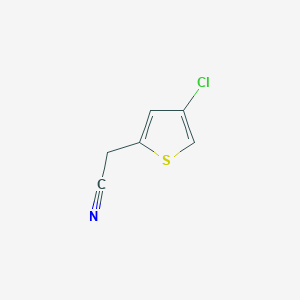

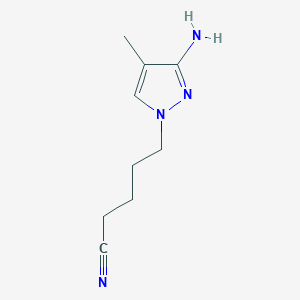
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)
